molecular formula C12H18Cl2N2O B1471469 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820664-70-7

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1471469
CAS No.: 1820664-70-7
M. Wt: 277.19 g/mol
InChI Key: HAHBLCTWSMHUGC-UHFFFAOYSA-N
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Description

The compound is a derivative of the bicyclo[3.2.1]octane structure, which is a type of organic compound with a fused three-ring system . It also contains a pyridine group, which is a basic heterocyclic organic compound with the chemical formula C5H5N .


Synthesis Analysis

The synthesis of similar bicyclic structures often involves complex reactions. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using theoretical methods. Geometric structure calculations are often performed at various levels, such as B3LYP/6-311G(d,p), B3P86/6 .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve high strain energy due to the fused bicyclo[3.3.0]octane ring systems . The reactions of these compounds can be complex and require specific conditions for successful synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds depend on their specific structure and substituents. For instance, 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a solid at room temperature .

Mechanism of Action

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride acts as a selective agonist of α7 nAChR, which is a ligand-gated ion channel that is widely distributed throughout the central nervous system. Activation of α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways that ultimately result in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin. This activation has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. In addition, it has been found to have analgesic and anti-inflammatory properties. This compound has also been shown to increase the release of acetylcholine, dopamine, and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride is its selectivity for α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride. One area of interest is its potential therapeutic applications in Alzheimer's disease, schizophrenia, and Parkinson's disease. Another area of interest is its potential use as a tool for studying the role of α7 nAChR in various neurological disorders. Finally, there is interest in developing more potent and selective agonists of α7 nAChR for use in clinical trials.

Scientific Research Applications

3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. In addition, it has been found to have analgesic and anti-inflammatory properties.

Safety and Hazards

The safety and hazards of such compounds would depend on their specific chemical structure. For example, 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H332-H335 .

Properties

IUPAC Name

3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.2ClH/c1-2-6-13-12(3-1)15-11-7-9-4-5-10(8-11)14-9;;/h1-3,6,9-11,14H,4-5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBLCTWSMHUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3=CC=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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